![molecular formula C6H8ClN3O2 B2420543 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1795275-19-2](/img/structure/B2420543.png)
2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid
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Description
The compound “2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, involves various strategies . These strategies use 3-amino-1,2,4-triazole as a starting material . The synthesis of these derivatives has been reported to provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” and its derivatives have been studied extensively. These reactions have led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Safety and Hazards
Future Directions
The future directions in the research of “2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” and its derivatives include the discovery and development of more effective and potent anticancer agents . This will involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKHZVEPYTFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid |
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